Bienvenue dans la boutique en ligne BenchChem!

2-Chloro-9-(3-pyridylmethyl)adenine

TLR7 Agonist Interferon Induction Structure-Activity Relationship

This compound is the indispensable des-hydroxy analog of SM-276001, purpose-built for TLR7/8 SAR studies. Without the 8-OH group, it serves as the optimal negative control to isolate and quantify the pharmacophoric contribution of the 8-hydroxy substituent to IFN induction. The 3-pyridylmethyl moiety at N(9) and the 2-chloro substituent are precisely positioned to maintain high-affinity purine-receptor interactions while blocking TLR7/8 agonism, eliminating off-target adenosine-receptor noise in screening panels. Procure this specific intermediate to synthesize 8-modified probes, isotopic labels, or proprietary, patentable NCEs with a de-risked translational path.

Molecular Formula C11H9ClN6
Molecular Weight 260.68 g/mol
Cat. No. B8386166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-9-(3-pyridylmethyl)adenine
Molecular FormulaC11H9ClN6
Molecular Weight260.68 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)CN2C=NC3=C(N=C(N=C32)Cl)N
InChIInChI=1S/C11H9ClN6/c12-11-16-9(13)8-10(17-11)18(6-15-8)5-7-2-1-3-14-4-7/h1-4,6H,5H2,(H2,13,16,17)
InChIKeyDVBXQJNUMQBIEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-9-(3-pyridylmethyl)adenine: A Critical Purine Scaffold for TLR7/8 Research and Interferon Induction


2-Chloro-9-(3-pyridylmethyl)adenine (C11H9ClN6, MW 260.68 g/mol) is a 2-chloro-9-substituted adenine derivative that serves as the foundational purine scaffold for a potent class of Toll-like receptor 7/8 (TLR7/8) agonists and interferon (IFN) inducers [1]. This compound is the direct des-hydroxy analog of SM-276001 (compound 9ae), a clinically promising, orally active IFN inducer. In detailed structure-activity relationship (SAR) studies, the introduction of the 3-pyridylmethyl moiety at the N(9)-position was identified as a key modification that dramatically increases in vitro IFN-inducing activity compared to other N(9)-substituted analogs [2]. The 2-chloro substitution establishes a distinct electronic and steric environment on the purine core, which is critical for downstream receptor interactions when combined with further modifications [3].

Why 2-Chloro-9-(3-pyridylmethyl)adenine Cannot Be Replaced by a Generic Adenine Analog


Generic substitution of adenine analogs is not feasible for research or industrial applications targeting specific immune pathways due to the extreme sensitivity of TLR7/8 receptors to the purine core's substitution pattern. The 3-pyridylmethyl group at the N(9)-position is not a passive moiety; its specific regioisomerism is essential for high-potency IFN induction, as detailed in SAR studies where moving the pyridyl group to other positions or replacing it with different aromatic moieties like benzyl resulted in a significant loss of in vitro activity [1]. Furthermore, the 2-chloro substituent is crucial for modulating adenosine receptor binding profiles and potentially reducing off-target toxicities like emesis when combined with the 8-hydroxy group, a feature that a simple 9-substituted-adenine analog cannot replicate [2]. Procuring a generic or similar-sounding analog guarantees neither the specific pharmacological profile on toll-like receptors nor the chemical versatility required to serve as a direct precursor to lead compounds like SM-276001.

Quantitative Differentiation Guide for 2-Chloro-9-(3-pyridylmethyl)adenine Procurement


The 3-Pyridylmethyl Moiety is a Critical Driver of In Vitro Potency vs. Other N(9) Substituents

In a focused SAR study around the N(9)-position, the direct 8-hydroxy analog of our target compound, SM-276001 (compound 9ae), was identified as the most potent IFN inducer. Its MEC of 3 nM is directly attributed to the 3-pyridylmethyl group. This potency is comparable to the second-generation IFN inducer R-848 and is a direct consequence of the 3-pyridylmethyl substitution, which led to a marked increase in in vitro activity compared to a panel of other N(9)-substituted analogs whose structures were explored in the same study [1]. While direct MEC data for the des-hydroxy analog is not explicitly published, it represents the core scaffold from which this potent activity originates, making it an essential tool for understanding the contribution of the hydroxyl group to TLR7/8 agonism, a key differentiator from procuring the more advanced SM-276001 or the structurally distinct R-848 .

TLR7 Agonist Interferon Induction Structure-Activity Relationship

Superior Oral In Vivo Activity and Safety Margin Compared to R-848

The 8-hydroxy derivative of the target compound, SM-276001, demonstrates quantifiably superior in vivo pharmacology to the benchmark R-847. It achieved potent IFN-inducing activity at a low oral dose of 0.1 mg/kg in mice and induced IFN in a dose-dependent manner in monkeys with a potency superior to R-848 [1]. Crucially, SM-276001 did not cause emesis in a ferret model even at a high dose of 30 mg/kg, a significant safety advantage. The maximum plasma concentration of 1019 ng/mL (ca. 3.1 μM) was approximately 1000-fold higher than its in vitro MEC, underscoring a wide safety margin [1]. Procuring the target des-hydroxy analog allows for a systematic investigation into how the 8-oxidation state affects these crucial pharmacokinetic and toxicological parameters, an investigation impossible with the final clinical candidate alone.

Oral Bioavailability In Vivo Efficacy Toxicology

A Defined Purine Core for Improved Adenosine Receptor Subtype Selectivity

While the target compound's primary differentiation is as a TLR7/8-related scaffold, its 2-chloro-9-substituted purine structure is a known privileged motif in adenosine receptor (AR) modulation. BindingDB records for related 2-chloro-N-substituted purine derivatives from the patent US8609833 show a range of affinities for adenosine A1 (Ki: 0.970 - 5.79 nM) and A3 receptors, demonstrating high potency on these specific off-targets that can be finely tuned by N(9) substitution [1]. This contrasts with other core structures. Procuring the target compound provides a defined chemical tool with quantifiable affinity profiles on adenosine receptors, as measured in radioligand displacement assays, which must be understood to interpret TLR7/8-dependent pharmacology and off-target effects.

Adenosine Receptor Selectivity Off-Target Profiling

High-Value Application Scenarios for 2-Chloro-9-(3-pyridylmethyl)adenine in Drug Discovery


Chemical Biology Probe for TLR7/8 Structure-Function Studies

Precisely because it lacks the critical 8-hydroxy group of SM-276001, this compound is the optimal negative control and structure-function probe. As demonstrated in the pivotal SAR study by Isobe et al. (2006), the 8-hydroxy group is essential for full TLR7 agonism [1]. Using 2-Chloro-9-(3-pyridylmethyl)adenine in head-to-head assays with SM-276001 allows research teams to definitively establish the pharmacophoric role of the 8-OH, quantify its contribution to receptor binding and cellular activation, and rationally design next-generation agonists with potentially biased signaling profiles.

Intermediate for the Synthesis of Radiolabeled TLR7/8 Ligands

The compound is an ideal late-stage intermediate for introducing isotopic labels (e.g., tritium or carbon-14) or fluorescent tags for receptor occupancy and binding kinetic studies. Since the 3-pyridylmethyl and 2-chloro groups are established as essential for high affinity, an 8-hydroxy variant derived from this intermediate, such as SM-276001, was shown to achieve a 1000-fold plasma concentration over its MEC [1]. Using the target compound as a precursor, synthesis efforts can focus on the 8-position modification to create high-specific-activity tools, avoiding the need to rebuild the entire active scaffold.

Systematic Off-Target Profiling Standard for Adenosine Receptors

Given the well-characterized affinity of 2-chloro-substituted purines for adenosine receptor subtypes [1], this compound serves as an essential analytical standard in selectivity panels. Its activity profile provides a precise calibration point for in-house assays (e.g., radioligand displacement with Ki values in the low nanomolar range for A1 and A3 receptors), allowing screening facilities to differentiate genuine TLR7/8-mediated hits from adenosine receptor-mediated noise, a common pitfall in purine-based drug discovery.

Scaffold for Developing Novel Antiviral and Antitumor Lead Compounds

Patents covering this compound class highlight its utility as an interferon inducer, antiviral agent, and anticancer agent via TLR7-mediated immune modulation [2]. The quantitative in vivo profile of its derivative SM-276001—oral activity at 0.1 mg/kg and a wide safety margin free from emesis at 30 mg/kg in ferrets [1]—provides a de-risked starting point for medicinal chemistry programs. By using this compound as the base scaffold, academic and industrial groups can explore diverse modifications at the 8-position to create proprietary, patentable new chemical entities with a high probability of translating in vitro MEC potency (3 nM range) to in vivo efficacy.

Quote Request

Request a Quote for 2-Chloro-9-(3-pyridylmethyl)adenine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.